molecular formula C11H16O4 B047277 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 18720-35-9

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B047277
CAS No.: 18720-35-9
M. Wt: 212.24 g/mol
InChI Key: KBZVAQVEHVGIEI-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is characterized by its unique bicyclo[2.2.2]octane structure, which consists of a bicyclic ring system with two carboxylic acid groups and a methoxycarbonyl group. It is a solid at room temperature and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, influencing biochemical processes. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycarbonylcubanecarboxylic acid: A similar compound with a cubane structure.

    Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another bicyclic compound with two carboxylic acid groups.

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A bicyclic compound with a different ring system.

Uniqueness

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific bicyclo[2.2.2]octane structure and the presence of both methoxycarbonyl and carboxylic acid groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-methoxycarbonylbicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-15-9(14)11-5-2-10(3-6-11,4-7-11)8(12)13/h2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZVAQVEHVGIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453033
Record name 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18720-35-9
Record name 1-Methyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18720-35-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-carboxylic Acid18720-35-9
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Synthesis routes and methods I

Procedure details

A mixture of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid dimethyl ester (III, Example 80, 20.4 g, 89.5 mmol), barium hydroxide octahydrate (14 g, 44.7 mmol) in methanol (160 ml) and water (40 ml) is stirred at 20-25° C. for 18 hour. The mixture is diluted with water (600 ml) and extracted with hexane (150 ml×2). The aqueous mixture is acidified (6 N hydrochloric acid) to pH=1-2 and extracted with chloroform (150 ml×2). The combined chloroform extracts are concentrated. The residue is dissolved in toluene, filtered and concentrated to give the title compound, mp=169-173° C.
Quantity
20.4 g
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reactant
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14 g
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160 mL
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40 mL
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solvent
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600 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (0.92 g, 4.07 mmol) in MeOH (5 mL) was added LiOH (0.102 g, 4.27 mmol) in water (4 mL) at RT. The reaction mixture was heated at 65° C. for 6 h. It was then cooled to RT and concentrated. The residue was acidified with 1N HCl to pH ˜2. The solid (presumed side product diacid) was removed by filtration. The filtrate was extracted with EtOAc, and the combined organic layer was washed with brine, dried over Na2SO4, and filtered. The filtrate was concentrated to afford Intermediate A51A as a white solid, which was used for the next step without further purification. MS(ES): m/z=213 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.11 (s, 1H), 3.66 (s, 3H), 1.78-1.58 (m, 1H).
Quantity
0.92 g
Type
reactant
Reaction Step One
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0.102 g
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reactant
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5 mL
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4 mL
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solvent
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Synthesis routes and methods IV

Procedure details

A solution of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (58.0 g, 0.25 mol) in methanol (600 mL) was heated under reflux. To this solution was added a solution of potassium hydroxide (9.8 g, 0.175 mol) in methanol (100 mL) and water (12 mL) over 30 minutes. The reaction mixture was refluxed for 24 h. The solvent was then removed and the residue was diluted with water. The aqueous solution was extracted with ethyl acetate (2×200 mL) to recover starting material (22.0 g), and the aqueous layer was acidified to pH 3 by addition of hydrochloric acid. A precipitate was formed and extracted with ethyl acetate (3×300 mL). The combined extracted were washed with brine, dried over sodium sulfate and concentrated to give the titled product (30.0 g, 0.14 mol, 55% yield). 1H NMR (400 MHz, CDCl3) δ ppm 3.65 (s, 3H), 1.81 (s. 12H); MS (EST) m/z 211.3 [M+H]−.
Quantity
58 g
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600 mL
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9.8 g
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100 mL
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Reaction Step Two
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Quantity
12 mL
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Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

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